molecular formula C22H20N4OS B12271961 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B12271961
M. Wt: 388.5 g/mol
InChI Key: VWUVHWMRJVXEFI-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyrazole, phenyl, and thiazole groups, which contribute to its diverse chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions.

    Formation of the Thiazole Ring: This step involves the cyclization of thioamide precursors under oxidative conditions.

    Final Coupling Reaction: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: An aromatic compound with similar structural features.

    p-Hydroxyphenylethanol: Another aromatic compound with hydroxyl groups.

    4-Hydroxybenzaldehyde: A benzaldehyde derivative with similar aromatic properties.

Uniqueness

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide is unique due to its combination of pyrazole, phenyl, and thiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20N4OS

Molecular Weight

388.5 g/mol

IUPAC Name

N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C22H20N4OS/c1-26-14-19(13-24-26)17-9-7-16(8-10-17)11-12-23-21(27)20-15-28-22(25-20)18-5-3-2-4-6-18/h2-10,13-15H,11-12H2,1H3,(H,23,27)

InChI Key

VWUVHWMRJVXEFI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

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